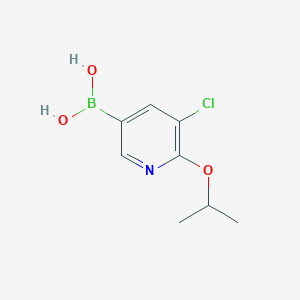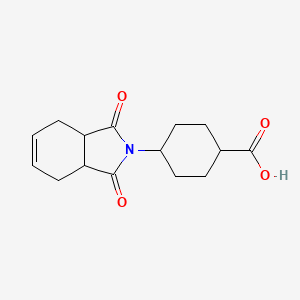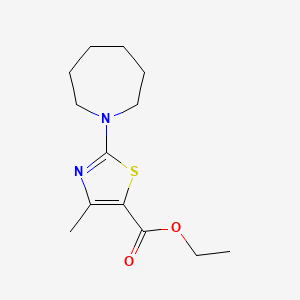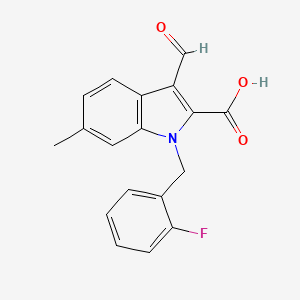
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid
描述
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorobenzyl group, a formyl group, and a carboxylic acid group attached to an indole core, making it a molecule of interest in various fields of research.
作用机制
Target of action
Many indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. Indole derivatives often work by binding to specific receptors, causing changes in the function of those receptors .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways .
Result of action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with soluble guanylate cyclase (sGC) stimulators and activators, which are crucial in the nitric oxide (NO)/sGC/cGMP pathway . The nature of these interactions involves binding to the heme-containing enzyme, leading to an increase in cyclic guanylyl monophosphate (cGMP) production.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to stimulate sGC, resulting in increased cGMP levels, which play a role in vasodilation and other cellular functions . Additionally, it may impact the expression of genes involved in these pathways, further influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as sGC. It binds to the heme-containing enzyme, independent of NO, but its activity is enhanced in the presence of NO . This binding leads to an increase in cGMP production, which in turn affects various downstream signaling pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained changes in cGMP levels and associated cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates sGC and increases cGMP levels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic pathways.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It plays a role in the NO/sGC/cGMP pathway, where it stimulates sGC and increases cGMP production . This interaction affects metabolic flux and metabolite levels, influencing various cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity and function in various biochemical and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as DMF and POCl3.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using Grignard reagents followed by acidic workup.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 1-(2-Fluorobenzyl)-3-carboxy-6-methyl-1H-indole-2-carboxylic acid
Reduction: 1-(2-Fluorobenzyl)-3-hydroxymethyl-6-methyl-1H-indole-2-carboxylic acid
Substitution: Various substituted indole derivatives depending on the nucleophile used
科学研究应用
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, dyes, and agrochemicals.
相似化合物的比较
Similar Compounds
1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid: Lacks the methyl group at the 6-position.
1-(2-Chlorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid: Has a chlorine atom instead of a fluorine atom.
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxamide: Has a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-(2-Fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-formyl-6-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11-6-7-13-14(10-21)17(18(22)23)20(16(13)8-11)9-12-4-2-3-5-15(12)19/h2-8,10H,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPREUTAYOPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3F)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


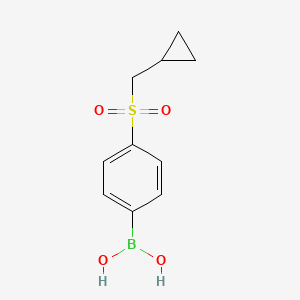

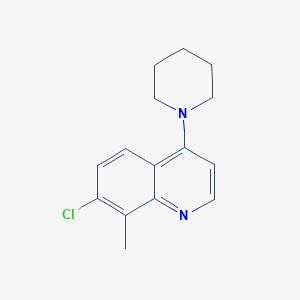
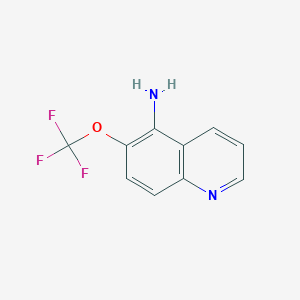

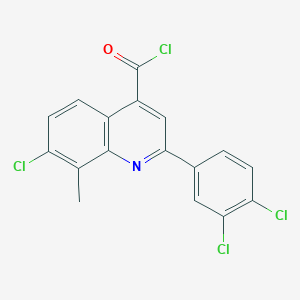
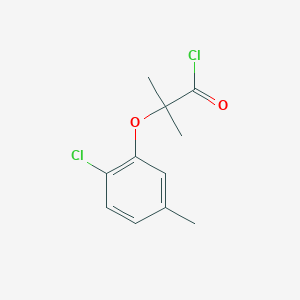
![2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454302.png)

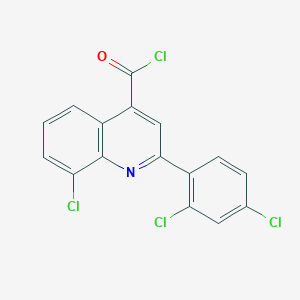
![3-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454308.png)
